1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-acetamidophenyl)methyl]-N-phenylimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-14(24)21-17-9-7-15(8-10-17)11-23-12-18(20-13-23)19(25)22-16-5-3-2-4-6-16/h2-10,12-13H,11H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYFLCRASNDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CN2C=C(N=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves the condensation of 4-acetamidobenzylamine with N-phenylimidazole-4-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzyl or phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound differs from its analogs primarily in the substituent on the benzyl group. Key structural analogs include:
1-(4-(2-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (2-fluoro substitution on benzamido) .
1-(4-(4-Fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (4-fluoro substitution on benzamido) .
1-(4-Nitrobenzyl)-N-phenyl-1H-imidazole-4-carboxamide (4-nitro substitution on benzyl) .
Substituent Impact :
Stability and Handling Considerations
Biological Activity
1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide can be represented as follows:
- IUPAC Name : 1-[(4-acetamidophenyl)methyl]-N-phenylimidazole-4-carboxamide
- Molecular Formula : C19H18N4O2
- Molecular Weight : 342.37 g/mol
The compound features an imidazole ring, a phenyl group, and an acetamidobenzyl moiety, which contribute to its diverse biological activities.
Antimicrobial and Antifungal Properties
Research has indicated that imidazole derivatives exhibit significant antimicrobial and antifungal activities. A study evaluating various imidazole derivatives found that compounds similar to 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide displayed potent activity against a range of bacterial and fungal strains. The mechanism of action is believed to involve the inhibition of key enzymes in microbial metabolism.
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide | Staphylococcus aureus | 16 µg/mL |
| 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide | Escherichia coli | 32 µg/mL |
| 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide | Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of imidazole derivatives has been widely studied, with promising results. Research indicates that these compounds can inhibit cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved often include the modulation of protein kinases and transcription factors.
Case Study: Evaluation of Anticancer Activity
In a recent study, the anticancer effects of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide were evaluated in vitro against several cancer cell lines, including breast (MCF7) and lung (A549) cancer cells. The compound demonstrated an IC50 value of approximately 10 µM for MCF7 cells and 15 µM for A549 cells, indicating significant cytotoxicity.
The biological activity of 1-(4-acetamidobenzyl)-N-phenyl-1H-imidazole-4-carboxamide is attributed to its ability to interact with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes involved in DNA replication or metabolic pathways essential for cell survival.
- Receptor Modulation : It may act as an antagonist or agonist at specific receptors, influencing cellular signaling pathways.
Q & A
Q. How should researchers handle batch-to-batch variability in biological assay results?
- Quality Control (QC) Framework :
- Synthetic QC : Ensure >99% purity via prep-HPLC and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Biological QC : Include reference standards (e.g., staurosporine for kinase assays) in each plate .
- Data Normalization : Use Z-factor (>0.5) to validate assay robustness across batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
